ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-11-5-10-6-12-13(8-10)7-9(2)3;/h6,8-9,11H,4-5,7H2,1-3H3;1H |
InChI Key |
OJPHBPFAYAUSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)CC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isobutyl-1H-Pyrazole-4-Carbaldehyde
The aldehyde precursor is synthesized via formylation of 1-isobutyl-1H-pyrazole using the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position of the pyrazole ring. Industrial protocols often utilize continuous flow reactors to enhance yield (75–85%) and purity (>95%).
Key Reaction Conditions:
- Temperature: 0–5°C (initial), then 60–80°C (reflux)
- Solvent: Dichloromethane or DMF
- Workup: Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate
Reductive Amination with Ethylamine
The aldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst are commonly employed.
Representative Procedure:
- Reactants:
- 1-Isobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- Ethylamine (2.0 equiv)
- NaBH₃CN (1.5 equiv)
- Solvent: Methanol or ethanol
- Conditions: Stirring at 25°C for 12–24 hours
- Yield: 70–80% after purification
Industrial-Scale Production:
- Batch Process: Large-scale reactors (500–1000 L) with temperature-controlled stirring.
- Continuous Flow: Microreactors enhance mixing and reduce reaction time (2–4 hours).
Alternative Synthetic Routes
Cyclization of β-Keto Amines
A method adapted from N-substituted pyrazole synthesis involves reacting β-keto esters with ethylamine and hydroxylamine derivatives. For example, O-(4-nitrobenzoyl)hydroxylamine facilitates cyclization in DMF at 85°C.
Example Protocol:
Nucleophilic Substitution
Though less common, halogenated pyrazole intermediates (e.g., 4-(bromomethyl)-1-isobutyl-1H-pyrazole) can react with ethylamine in polar aprotic solvents like acetonitrile.
Challenges:
- Low regioselectivity
- Competing elimination reactions
Optimization and Yield Improvements
Catalytic Hydrogenation
Using hydrogen gas (1–3 atm) with Raney nickel or palladium-on-carbon increases yields to 85–90%. Elevated temperatures (50–60°C) reduce reaction time to 6–8 hours.
Solvent Effects
- Polar Protic Solvents (MeOH, EtOH): Favor imine formation but may cause side reactions.
- Polar Aprotic Solvents (DMF, DMSO): Improve solubility of intermediates.
Purification Techniques
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 1.12 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 2H, CH₂NH), 3.20 (q, J = 7.1 Hz, 2H, NHCH₂).
- ¹³C NMR: δ 14.1 (CH₂CH₃), 50.8 (CH₂NH), 62.3 (NCH₂).
Mass Spectrometry:
- ESI-MS: m/z 196.2 [M + H]⁺.
Industrial and Environmental Considerations
Waste Management:
- POCl₃ neutralization with NaOH produces phosphate salts, which require precipitation and filtration.
- Solvent recovery via distillation reduces environmental impact.
Cost Analysis:
- Reductive Amination: $120–150/kg (bulk production)
- Cyclization Route: $200–250/kg (low yield, high reagent costs)
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
Applications in Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been explored for their ability to treat conditions such as:
- Inflammation : The compound has shown promise in reducing inflammatory responses.
- Pain Management : Its analgesic properties make it a candidate for pain relief medications.
Case Studies
Several studies have documented the applications of this compound:
- Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Analgesic Effects : Animal studies have indicated that compounds derived from this compound can effectively reduce pain responses in models of acute and chronic pain .
Mechanism of Action
The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Pyrazole and Amine Groups
| Compound Name | Substituents (Pyrazole) | Amine Type | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine | 1-isobutyl, 4-CH₂NH₂C₂H₅ | Primary amine | Not explicitly stated | Hypothesized high reactivity due to primary amine | N/A |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | 1-ethyl, 4-CH₂N(CH₃)₂ | Secondary amine | 139.2 | Lower steric hindrance; potential for catalytic or pharmaceutical uses | |
| N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine | 1-isobutyl, 4-CH₂NH(C₂H₄OCH₃) | Secondary amine | 211.30 | Higher hydrophilicity due to methoxy group; possible solubility advantages | |
| 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | 1-ethyl, 4-CH₂-C₃H₃N₂ | Primary amine (pyrazole-amine) | Not explicitly stated | Dual pyrazole system may enhance chelation or coordination chemistry |
Key Observations :
- Steric Effects : The isobutyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents, which could reduce reaction rates in catalytic processes but improve selectivity .
- Amine Reactivity : Primary amines (e.g., target compound and 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine) exhibit higher nucleophilicity than secondary amines, making them more reactive in CO₂ adsorption or acid-gas capture applications .
Biological Activity
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carbaldehyde with ethylamine. This reaction is generally conducted in a solvent such as ethanol or methanol, often utilizing a catalyst to enhance the reaction rate. The resulting compound can be purified using advanced techniques like chromatography to achieve high yield and purity.
Biological Activity
This compound exhibits notable biological activity, particularly in the following areas:
Anti-inflammatory and Analgesic Properties
Research indicates that this compound has potential anti-inflammatory and analgesic effects. Its mechanism typically involves modulation of enzyme activity or receptor binding, which can lead to beneficial physiological responses in conditions characterized by inflammation and pain.
Anticancer Activity
Compounds with similar pyrazole structures have demonstrated significant anticancer activity. This compound may inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to downstream signaling effects that may contribute to its therapeutic benefits.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Ethyl-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine | Contains an additional methyl group on the pyrazole ring | Potentially different biological activity due to structural modification |
| 3-Isobutylaniline | Similar amine structure but lacks the pyrazole ring | Different reactivity and biological profile |
| 5-Fluoro-N-(pyrazol-4-yl)acetamide | Contains a fluorine substituent on a related pyrazole structure | Enhanced pharmacological properties due to fluorination |
This table illustrates how this compound's unique combination of functional groups contributes to its distinct biological properties compared to other compounds.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:
- Antitumor Activity : A study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast) and HepG2 (liver) cells, with IC50 values indicating potent activity .
- Mechanistic Insights : Another study explored the molecular mechanisms by which pyrazole derivatives induce apoptosis in cancer cells, revealing pathways involving cell cycle arrest and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
